Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate is a chemical compound classified within the isothiazolidine family. Its molecular formula is , and it has a molecular weight of 193.22 g/mol. This compound is recognized for its structural features, which include a dioxo group and a carboxylate moiety, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry.
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate can be sourced from various chemical suppliers and databases, including PubChem and Sigma-Aldrich. It is categorized under isothiazolidines, specifically noted for its dioxo functional groups that enhance its chemical properties and reactivity profiles.
The synthesis of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate can be achieved through several methods:
The synthesis often requires precise control over temperature and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to monitor the progress of the reaction and characterize the final product.
The molecular structure of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate features a five-membered ring containing sulfur, nitrogen, and carbon atoms. The presence of two carbonyl groups (dioxo) significantly influences its reactivity.
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate participates in various chemical reactions:
The reactivity of this compound is influenced by its functional groups, which allow it to participate in diverse organic transformations, making it valuable in synthetic organic chemistry.
The mechanism by which Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate exerts its effects involves several steps:
Research indicates that derivatives of this compound have been utilized in synthesizing various biologically active molecules, showcasing its versatility in medicinal chemistry.
Relevant data indicates that proper storage conditions are crucial for maintaining the integrity of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate.
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate finds applications in various scientific fields:
The intramolecular carbo-Michael reaction represents the most efficient route to Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, leveraging commercially available α-amino acid ester hydrochlorides as starting materials. The synthesis begins with N-sulfonylation using (2-chloroethyl)sulfonyl chloride, generating alkyl 2-((vinylsulfonyl)amino)carboxylates in a one-pot reaction. Subsequent base-mediated cyclization initiates a 5-exo-trig cyclization, where the carbanion attacks the vinyl sulfone's β-carbon, forming the isothiazolidine dioxide core. Sodium hydride (NaH) in anhydrous THF is the predominant catalytic system, facilitating deprotonation at the α-carbon of the ester and enabling ring closure at 25–60°C. Alternative bases like DBU or K₂CO₃ yield inferior results (<15% cyclization), underscoring NaH’s unique efficacy in promoting this annulation [1] [2].
Table 1: Catalytic Systems for Intramolecular Carbo-Michael Cyclization
Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
NaH | THF | 25 | 4 | 85 |
DBU | DMF | 60 | 12 | 12 |
K₂CO₃ | MeCN | 80 | 24 | 8 |
Two primary cyclization strategies exist: (a) direct cyclization of N-monosubstituted vinyl sulfonamides and (b) N-alkylated precursor cyclization (using MeI or MOMCl). For sterically unhindered substrates (e.g., glycine or alanine esters), direct NaH-mediated cyclization achieves yields >80%. However, N-monosubstituted or cyclic amino acid derivatives require prior N-alkylation to enhance electrophilicity and prevent side reactions. The MOM (methoxymethyl) protecting group is particularly advantageous, as it is cleavable under mild acidic conditions (e.g., HCl/MeOH) post-cyclization to yield NH-unsubstituted isothiazolidines. Stereochemical outcomes are influenced by the chiral center of the α-amino acid; enantiopure precursors (e.g., L-valine) yield diastereomerically enriched products (>95% de) due to conformational control during ring closure [1] [3] [4].
Table 2: Cyclization Routes and Stereochemical Outcomes
Amino Acid Precursor | N-Substituent | Cyclization Conditions | Diastereomeric Excess (%) |
---|---|---|---|
Glycine ethyl ester | None | NaH/THF, 25°C | N/A |
L-Alanine ethyl ester | MOM | NaH/THF, 60°C | 92 |
L-Proline methyl ester | Methyl | NaH/THF, 25°C | 88 |
While carbo-Michael dominates, thioketone condensations offer an alternative for unsymmetrical isothiazolidines. This route involves reacting ethyl 2-isothiocyanatoacetate with activated alkenes (e.g., acryloyl chloride) under basic conditions, forming a transient thioketone intermediate that undergoes intramolecular Michael-type cyclization. However, regioselectivity challenges arise with unsymmetrical alkenes, leading to isomeric mixtures. Yields rarely exceed 45–50%, and the requirement for stoichiometric bases (e.g., Et₃N) complicates purification. By contrast, the carbo-Michael route provides superior regiocontrol and scalability, justifying its predominance in recent literature [8].
Solvent polarity critically impacts cyclization kinetics. Polar aprotic solvents (DMF, DMSO) accelerate the reaction but promote elimination side products, reducing yields to <50%. Optimal results occur in THF, balancing solvation and nucleophilicity. Temperature studies reveal that cyclization at 0°C suppresses racemization of chiral precursors, while higher temperatures (60°C) accelerate conversions but erode enantiopurity. High-throughput medicinal chemistry (HTMC) principles enable rapid screening of solvent/temperature matrices, identifying 0°C in THF as ideal for enantioselective synthesis (92% yield, 98% ee) [5] [8].
Table 3: Solvent and Temperature Optimization for Cyclization
Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Racemization (%) |
---|---|---|---|---|
THF | 0 | 92 | 98.5 | 2 |
DMF | 0 | 78 | 90.2 | 15 |
THF | 60 | 85 | 95.1 | 25 |
DMSO | 25 | 45 | 88.7 | 30 |
Key bottlenecks arise at three stages: (1) sulfonylation with (2-chloroethyl)sulfonyl chloride, which is moisture-sensitive and requires slow addition below –10°C to suppress polymerization; (2) N-alkylation with MOMCl, where over-alkylation can occur without rigorous exclusion of water; and (3) acid-mediated MOM deprotection, which may cleave the ester if prolonged. Continuous-flow systems mitigate exotherms during sulfonylation, improving safety for kilogram-scale production. Purification challenges persist due to the polar nature of the product; silica gel chromatography remains standard, though crystallization from i-PrOH/H₂O offers a scalable alternative for NH-unsubstituted derivatives [2] [7].
Table 4: Scalability Challenges and Engineering Solutions
Synthesis Step | Challenge | Scale-Up Solution | Purity After Solution (%) |
---|---|---|---|
Sulfonylation | Exotherm and polymerization | Continuous flow, T < –10°C | 99.0 |
N-Alkylation (MOMCl) | Competing hydrolysis/over-alkylation | Molecular sieves, stoichiometric Et₃N | 97.5 |
MOM deprotection | Ester cleavage | HCl (2M)/MeOH, 2 h, 0°C | 96.8 |
Final purification | Low crystallization yield | i-PrOH/H₂O (3:1) anti-solvent | 99.3 |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: